2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide
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Description
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a type of heterocyclic compound . This type of compound has been found to have potential applications in various fields, such as catalysis and medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Evaluation
Research efforts have been directed toward synthesizing novel compounds with potential biological activities. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been prepared from precursors like visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest the potential for diverse therapeutic applications of compounds with complex heterocyclic structures.
Anticonvulsant and Neuroprotective Activities
Compounds incorporating the benzotriazole moiety, such as those evaluated by Liu et al. (2016), have demonstrated significant anticonvulsant activity and lower neurotoxicity, indicating their potential as safer anticonvulsant agents (Liu, Zhang, Jin, & Quan, 2016).
Antimicrobial and Antifungal Activities
The research into novel heterocycles incorporating thiadiazole moieties against agricultural pests highlights the potential of such compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Properties
The synthesis of iso-C-nucleoside analogues and their subsequent reactions to produce compounds with potential bioactivity illustrates the ongoing search for novel anticancer agents. This includes the evaluation of certain derivatives for their cytotoxic activity against cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Pandya, Dave, Patel, & Desai, 2019).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-17-9-5-2-6-14(17)12-29-20-10-18(21-13-22-20)23-19(27)11-26-16-8-4-3-7-15(16)24-25-26/h2-10,13H,11-12H2,1H3,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWPJXYFSKVXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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